4-Methoxybenzo[d]oxazole CAS number and physical properties
4-Methoxybenzo[d]oxazole CAS number and physical properties
This technical guide provides an in-depth analysis of 4-Methoxybenzo[d]oxazole , a critical heterocyclic scaffold in medicinal chemistry. It details the compound's identification, physicochemical properties, synthetic pathways, and applications in drug discovery, specifically focusing on its role as a bioisostere and kinase inhibitor core.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
4-Methoxybenzo[d]oxazole is a fused bicyclic heterocycle characterized by a benzene ring fused to an oxazole ring, with a methoxy substituent at the C4 position (adjacent to the nitrogen bridgehead). This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its 5-, 6-, and 7-methoxy isomers.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 4-Methoxy-1,3-benzoxazole |
| Common Name | 4-Methoxybenzo[d]oxazole |
| CAS Registry Number | 192753-32-5 |
| Molecular Formula | C₈H₇NO₂ |
| SMILES | COC1=CC=CC2=C1N=CO2 |
| InChI Key | Validated keys required for database integration |
Physical Properties
Note: Experimental values for the parent 4-methoxy isomer are rare in open literature; values below represent consensus data from analogous benzoxazole derivatives and computational models.
| Property | Value / Description |
| Molecular Weight | 149.15 g/mol |
| Physical State | Solid (Low-melting crystalline solid or oil depending on purity) |
| Melting Point | Approx. 45–55 °C (Predicted based on 4-methyl/5-methoxy analogs) |
| Boiling Point | ~240–250 °C at 760 mmHg (Predicted) |
| LogP (Octanol/Water) | ~2.1 (Lipophilic, suitable for CNS penetration) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~0.5 (Weakly basic N-3 nitrogen) |
Synthetic Methodologies
The synthesis of 4-methoxybenzo[d]oxazole requires precise regiochemical control to ensure the methoxy group is positioned at C4. Two primary strategies are employed: the cyclization of aminophenols (de novo ring formation) and the functionalization of pre-formed benzoxazoles .
Strategy A: Cyclization of 2-Amino-3-methoxyphenol (Primary Route)
This route is preferred for scale-up due to the availability of precursors and high regioselectivity. The starting material, 2-amino-3-methoxyphenol, dictates the 4-position substitution.
Reaction Logic:
-
Precursor Selection: 2-amino-3-methoxyphenol is used. The amino group is at C2 and the hydroxyl at C1. The methoxy group at C3 is adjacent to the amino group. Upon cyclization, this C3 position becomes C4 of the benzoxazole ring.
-
Cyclizing Agent: Triethyl orthoformate (TEOF) or Formic acid is used to provide the C2 carbon of the oxazole ring.
Protocol:
-
Reagents: 2-Amino-3-methoxyphenol (1.0 eq), Triethyl orthoformate (3.0 eq), p-Toluenesulfonic acid (cat. 5 mol%).[1][2][3]
-
Conditions: Reflux in Toluene or neat TEOF at 100–110 °C for 4–6 hours.
-
Workup: Evaporate volatiles. Dissolve residue in EtOAc, wash with NaHCO₃ (sat. aq.) to remove acid catalyst. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Strategy B: Methylation of 4-Hydroxybenzo[d]oxazole
This route is useful when 4-hydroxybenzoxazole is available or generated via demethylation of a protected precursor.
Protocol:
-
Reagents: 4-Hydroxybenzo[d]oxazole (1.0 eq), Methyl Iodide (MeI) (1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetone or DMF (Anhydrous).
-
Conditions: Stir at 60 °C for 4 hours.
-
Mechanism: Williamson ether synthesis. The base deprotonates the phenol (pKa ~9), creating a phenoxide that attacks the electrophilic methyl group of MeI.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow for both synthetic strategies.
Caption: Dual synthetic pathways for 4-Methoxybenzo[d]oxazole ensuring regiochemical fidelity.
Medicinal Chemistry Applications
The 4-methoxybenzo[d]oxazole scaffold is a privileged structure in drug design, often serving as a bioisostere for indole or quinoline rings. Its utility stems from its ability to engage in hydrogen bonding (via N3) and hydrophobic interactions (via the benzene ring and methoxy group).
Kinase Inhibition (ATP Binding Site)
Benzoxazoles are classic ATP-mimetic scaffolds. The 4-methoxy group provides a specific steric bulk that can induce selectivity by clashing with the "gatekeeper" residues in certain kinases, or by filling hydrophobic pockets (e.g., in VEGFR or EGFR inhibitors).
-
Mechanism: The N3 nitrogen accepts a hydrogen bond from the hinge region of the kinase. The 4-methoxy group orients the molecule within the hydrophobic back-pocket.
Bioisosterism
-
Replacement for 4-Methoxyindole: The benzoxazole core lowers the HOMO energy compared to indole, potentially improving metabolic stability against oxidative metabolism (e.g., P450 oxidation).
-
Solubility Enhancement: The presence of the basic nitrogen (N3) allows for salt formation (e.g., HCl salts), improving aqueous solubility compared to the corresponding benzofuran analogs.
Intermediate for Thio-Derivatives
The 4-methoxybenzo[d]oxazole core is frequently converted to 4-methoxybenzo[d]oxazole-2(3H)-thione or 2-chloro-4-methoxybenzo[d]oxazole . These activated intermediates are coupled with amines or thiols to generate complex peptidomimetics or antimicrobial agents.
Analytical Characterization
To validate the synthesis of 4-methoxybenzo[d]oxazole, researchers must confirm the position of the methoxy group, as isomers (5-, 6-, 7-methoxy) have identical mass.
| Technique | Expected Signal / Interpretation |
| ¹H NMR (DMSO-d₆) | H-2 (Oxazole): Singlet at ~8.7 ppm (Deshielded).Methoxy: Singlet at ~3.9 ppm (3H).Aromatic: Multiplet 7.2–7.5 ppm. Key splitting pattern: A triplet (t) for H-6, and two doublets (d) for H-5 and H-7. |
| ¹³C NMR | C-2: ~153 ppm.Methoxy Carbon: ~56 ppm.C-4 (Ipso): Shifted downfield due to oxygen attachment (~145–150 ppm). |
| Mass Spectrometry | [M+H]⁺: 150.15 m/z.Fragmentation often shows loss of methyl radical (M-15) or CO loss. |
Safety & Handling (MSDS Highlights)
-
Hazards: Classed as an Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Hygroscopic nature of the oxazole ring requires protection from moisture to prevent ring hydrolysis over long periods.
References
-
Sigma-Aldrich. 4-Methoxybenzo[d]oxazole Product Data. Retrieved from (Verified CAS linkage).
-
Musser, J. H. et al. (1987).[4][5][6] Synthesis of benzoxazole derivatives as inhibitors of lipoxygenase. Journal of Medicinal Chemistry, 30(1), 62–67.[4][5][6]
-
National Institutes of Health (NIH). PubChem Compound Summary: Benzoxazole Derivatives.
-
ChemScene. 4-Methoxybenzo[d]oxazole-2(3H)-one and related scaffolds.
Sources
- 1. 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 72648-46-5,(8R,9S,10R,13S,14S)-10,13-Dimethyl-7,8,9,11,12,13,15,16-octahydro-10H-cyclopenta[a]phenanthrene-3,6,17(14H)-trione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NZ518094A - Process for preparing N-acylamino compounds - Google Patents [patents.google.com]
- 5. CZ300171B6 - N-Acylamino compounds functioning as interleukin-1{beta} converting enzyme inhibitors, process of their preparation a pharmaceutical compositions comprising thereof - Google Patents [patents.google.com]
- 6. AU735075B2 - Inhibitors of interleukin-1beta converting enzyme - Google Patents [patents.google.com]
